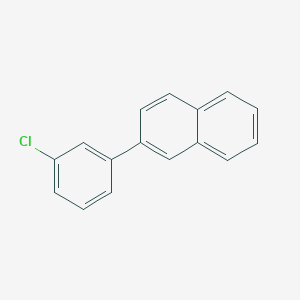
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a methoxyphenyl group at the 2-position and a carboxylate ester at the 5-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the methoxy group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate.
Oxidation: Formation of 2-(4-formylphenyl)pyrimidine-5-carboxylate.
Reduction: Formation of 2-(4-methoxyphenyl)pyrimidine-5-methanol.
Aplicaciones Científicas De Investigación
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential neuroprotective and anti-inflammatory agents.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate in biological systems involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylate
- 2-(4-Formylphenyl)pyrimidine-5-carboxylate
- 2-(4-Methoxyphenyl)pyrimidine-5-methanol
Uniqueness
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group provides electron-donating effects, enhancing its reactivity in nucleophilic substitution reactions. Additionally, the carboxylate ester group makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C13H12N2O3 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-5-3-9(4-6-11)12-14-7-10(8-15-12)13(16)18-2/h3-8H,1-2H3 |
Clave InChI |
LJRRZVXFESGKBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)





![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)
